molecular formula C20H13NO7 B176238 Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate CAS No. 168639-87-0

Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate

Cat. No. B176238
CAS RN: 168639-87-0
M. Wt: 379.3 g/mol
InChI Key: NCSDVQRATCBRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate (MDC) is a synthetic compound that has been extensively studied for its potential applications in the fields of medicine and biochemistry. MDC has been found to possess a variety of therapeutic and biochemical activities, and its unique structure has enabled it to be used in a wide range of experiments and applications. We will also discuss some of the potential future directions for research involving MDC.

Scientific Research Applications

Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate has been used in a variety of scientific research applications, including enzymatic studies, cell culture studies, and pharmacological studies. In enzymatic studies, Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate has been used to study the activity of enzymes such as cytochrome P450, which is involved in drug metabolism, and glutathione S-transferase, which is involved in the detoxification of carcinogenic compounds. In cell culture studies, Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate has been used to study the effects of various drugs on cell growth and differentiation. In pharmacological studies, Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate has been used to study the effects of various drugs on the human body, including their effects on blood pressure, heart rate, and respiration.

Mechanism of Action

Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate has been found to interact with a variety of proteins and enzymes in the body. It has been found to interact with the cytochrome P450 enzyme, which is involved in drug metabolism, and it has also been found to interact with glutathione S-transferase, which is involved in the detoxification of carcinogenic compounds. Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate has also been found to interact with various other proteins and enzymes, including those involved in the metabolism of drugs, the regulation of cell growth and differentiation, and the regulation of blood pressure, heart rate, and respiration.
Biochemical and Physiological Effects
Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate has been found to possess a variety of biochemical and physiological effects. In enzymatic studies, Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate has been found to inhibit the activity of cytochrome P450 and glutathione S-transferase. In cell culture studies, Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate has been found to inhibit cell growth and differentiation. In pharmacological studies, Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate has been found to reduce blood pressure, heart rate, and respiration.

Advantages and Limitations for Lab Experiments

Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate has several advantages and limitations for laboratory experiments. One of the main advantages of Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate is its high purity, which makes it ideal for use in a variety of experiments. Additionally, Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate is relatively easy to synthesize and purify, which makes it a cost-effective option for laboratory experiments. The main limitation of Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate has a wide range of potential applications in the fields of medicine and biochemistry. Some potential future directions for research involving Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate include the development of new therapeutic agents based on its structure, the exploration of its potential as a drug delivery system, and the development of new analytical techniques for its detection and quantification. Additionally, further research could be conducted to explore the effects of Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate on various metabolic pathways and to develop new methods for its synthesis and purification.

Synthesis Methods

Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate is synthesized by a two-step process. The first step involves the reaction of 2,5-dioxopyrrol-1-ylmethyl chloride with 8-methoxybenzo[g]chromene-3-carboxylic acid in the presence of anhydrous potassium carbonate. This reaction produces the desired product, Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate, in yields of up to 98%. The second step involves the purification of the product by recrystallization.

properties

IUPAC Name

methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO7/c1-26-14-4-3-10-7-11-8-13(19(24)27-2)20(25)28-15(11)9-12(10)18(14)21-16(22)5-6-17(21)23/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSDVQRATCBRRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC3=C(C=C2C=C1)C=C(C(=O)O3)C(=O)OC)N4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391029
Record name Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

168639-87-0
Record name Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.